4-[(Propylamino)sulfonyl]benzoic acid

Enzyme Inhibition cPLA2α Drug Discovery

Essential for probenecid ADME assays & cPLA2α/TRPM8 inhibitor research. This mono-N-depropyl metabolite enables precise bioanalysis and mechanistic studies. Order high-purity reagent-grade material for reliable, reproducible results.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 10252-65-0
Cat. No. B076603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Propylamino)sulfonyl]benzoic acid
CAS10252-65-0
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H13NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
InChIKeyWEXMBOAZBOVQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Propylamino)sulfonyl]benzoic Acid (CAS 10252-65-0) Procurement Guide: Baseline Data and Physicochemical Profile for Research Sourcing


4-[(Propylamino)sulfonyl]benzoic acid (CAS 10252-65-0) is an N-substituted sulfamoyl benzoic acid derivative with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is a mono-N-depropyl metabolite of the uricosuric drug probenecid and is typically supplied as a high-purity reagent for pharmaceutical and biochemical research applications [1]. Key physicochemical parameters include a predicted melting point of 211-212 °C, a predicted boiling point of 420.4 °C at 760 mmHg, and a predicted density of 1.310 g/cm³ .

Why 4-[(Propylamino)sulfonyl]benzoic Acid Cannot Be Interchanged with In-Class Analogs Without Verification


Within the class of N-substituted sulfamoyl benzoic acids, the specific alkyl substitution on the sulfonamide nitrogen is a critical determinant of biological activity and physicochemical behavior . Simple substitution with methyl, ethyl, or butyl analogs results in different steric profiles, hydrophobicity, and binding affinities. Therefore, sourcing a specific compound like 4-[(Propylamino)sulfonyl]benzoic acid is necessary when a research program is built upon its unique molecular interactions, such as its activity as a human cPLA2α inhibitor or its role as a defined metabolite in pharmacokinetic studies [1].

Quantitative Differentiation Evidence for 4-[(Propylamino)sulfonyl]benzoic Acid: Potency and Selectivity Data


In Vitro Potency of 4-[(Propylamino)sulfonyl]benzoic Acid as a Human cPLA2α Inhibitor

4-[(Propylamino)sulfonyl]benzoic acid demonstrates direct inhibitory activity against human cytosolic phospholipase A2 alpha (cPLA2α). In an enzymatic assay, the compound exhibited an IC50 value of 13,000 nM [1]. This establishes a baseline for its activity in modulating the arachidonic acid pathway, a key target in inflammatory research.

Enzyme Inhibition cPLA2α Drug Discovery

Activity of 4-[(Propylamino)sulfonyl]benzoic Acid as a TRPM8 Channel Antagonist

The compound functions as an antagonist of the rat Transient Receptor Potential Melastatin 8 (TRPM8) channel. In a cell-based assay, it inhibited menthol-stimulated intracellular calcium increase with an IC50 of 1,000 nM [1]. It demonstrated comparable potency (IC50 = 1,000 nM) against icilin-stimulated activation of the same channel [1].

Ion Channel TRPM8 Pain Research

In Vitro Anti-Biofilm Activity of 4-[(Propylamino)sulfonyl]benzoic Acid Against Staphylococcus aureus

4-[(Propylamino)sulfonyl]benzoic acid has demonstrated the ability to eradicate established S. aureus biofilms, a key virulence factor in persistent infections. The compound exhibited a Minimum Biofilm Eradication Concentration (MBEC) of 125 µg/mL .

Antimicrobial Biofilm Microbiology

Validated Research Applications for Procuring 4-[(Propylamino)sulfonyl]benzoic Acid


Pharmaceutical Metabolite Analysis and Pharmacokinetic Studies

4-[(Propylamino)sulfonyl]benzoic acid is a verified mono-N-depropyl metabolite of the drug probenecid [1]. This makes it an essential analytical reference standard for laboratories conducting ADME (Absorption, Distribution, Metabolism, and Excretion) studies, toxicology screening, or quantitative bioanalysis of probenecid and its metabolites in biological matrices.

Inflammation and Lipid Mediator Research

Based on its confirmed inhibition of human cytosolic phospholipase A2α (cPLA2α) with an IC50 of 13 µM [1], this compound is a useful tool compound for investigating the role of cPLA2α in arachidonic acid release and downstream eicosanoid signaling. It is suitable for in vitro studies exploring mechanisms of inflammation where N-substituted sulfamoyl benzoates are the scaffold of interest.

Sensory Neuroscience and Pain Pathway Investigation

Given its demonstrated antagonism of the TRPM8 channel with an IC50 of 1 µM against both menthol and icilin stimulation [1], this compound can serve as a reference antagonist for studies focused on cold sensation, thermoregulation, and pain pathways mediated by TRPM8. It is applicable in cell-based assays designed to validate target engagement or screen for new modulators of this ion channel.

Anti-Biofilm Materials and Surface Coating Research

The compound's activity against S. aureus biofilms (MBEC = 125 µg/mL) [1] supports its use in early-stage research for developing anti-infective materials. It can be employed as a standard agent in assays designed to test the efficacy of novel anti-biofilm coatings on medical devices or industrial surfaces, or as a starting point for medicinal chemistry optimization for this indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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